2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid
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Overview
Description
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid is a chemical compound with a complex structure that includes a sulfamoyl group and a methylbenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2-aminophenylboronic acid with dimethyl sulfate to introduce the dimethylsulfamoyl group. This intermediate is then subjected to further reactions to introduce the methylbenzoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the compound.
Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(N,N-Dimethylsulfamoyl)phenylboronic acid
- 4-(N,N-Dimethylsulfamoyl)benzoic acid
- 2-(N,N-Dimethylsulfamoyl)benzoic acid
Uniqueness
2-(2-N,N-Dimethylsulfamoylphenyl)-6-methylbenzoic acid is unique due to its specific structural features, such as the position of the sulfamoyl group and the presence of the methylbenzoic acid moiety. These features confer distinct chemical properties and reactivity compared to similar compounds .
Properties
IUPAC Name |
2-[2-(dimethylsulfamoyl)phenyl]-6-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-7-6-9-13(15(11)16(18)19)12-8-4-5-10-14(12)22(20,21)17(2)3/h4-10H,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGIIHYGLXMTHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2S(=O)(=O)N(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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